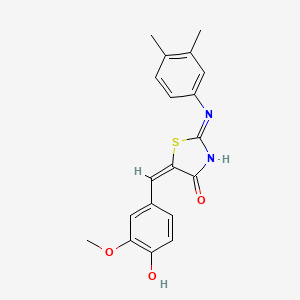

(2E,5E)-2-((3,4-dimethylphenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one

Beschreibung

The compound (2E,5E)-2-((3,4-dimethylphenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one is a thiazolidinone derivative characterized by:

- A thiazolidin-4-one core with conjugated double bonds at positions 2 and 5 (E-configuration).

- A 3,4-dimethylphenylimino group at position 2, contributing steric bulk and lipophilicity.

- A 4-hydroxy-3-methoxybenzylidene moiety at position 5, enabling hydrogen bonding via the hydroxyl and methoxy groups.

Its synthesis likely follows methods analogous to related thiazolidinones, such as condensation of substituted benzaldehydes with thiazolidinone precursors under basic conditions .

Eigenschaften

IUPAC Name |

(5E)-2-(3,4-dimethylphenyl)imino-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-11-4-6-14(8-12(11)2)20-19-21-18(23)17(25-19)10-13-5-7-15(22)16(9-13)24-3/h4-10,22H,1-3H3,(H,20,21,23)/b17-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFZGTOJHCIEOM-LICLKQGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)O)OC)S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)O)OC)/S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-2-((3,4-dimethylphenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one typically involves a multi-step process:

Formation of Thiazolidinone Core: The initial step involves the reaction of a thioamide with an α-halo ketone to form the thiazolidinone ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Schiff Base Formation: The thiazolidinone intermediate is then reacted with an aromatic aldehyde (in this case, 4-hydroxy-3-methoxybenzaldehyde) to form a Schiff base. This step is typically performed under reflux conditions in an ethanol solvent.

Final Condensation: The Schiff base is then condensed with 3,4-dimethylaniline under acidic or basic conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Analyse Chemischer Reaktionen

Photochemical [2+2] Cycloaddition

Irradiation with blue light (465 nm) induces [2+2] photocycloaddition of the exocyclic C=C bonds, forming dispirocyclobutanes.

| Reaction Conditions | Product | Yield | Stereoselectivity |

|---|---|---|---|

| CH₂Cl₂, 465 nm | Dispirocyclobutane ε-isomer | >90% | High (ε-isomer dominant) |

| MeOH, BF₃·OEt₂ | Monospirocyclobutane | 85–92% | Full stereoselectivity |

Mechanism :

-

Photoexcitation promotes diradical formation at the C=C bonds.

-

Stereoselective coupling occurs due to minimized steric hindrance in the ε-configuration .

Ring-Opening Reactions

Treatment with NaOMe/MeOH or BF₃·OEt₂/MeOH cleaves the thiazolidinone ring:

-

Base-mediated : Generates 4,5-dihydrothiazoles (e.g., 5 , 6 ) via intramolecular S-attack .

-

Acid-mediated : Produces thioamide-esters (e.g., 4 ) by methanolysis of one thiazolidinone ring .

Example :

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| Target compound | BF₃·OEt₂/MeOH | Thioamide-ester derivative | 78% |

Nucleophilic Substitution

The imino group (C=N) undergoes substitution with amines or thiols:

Biological Activity and Target Interactions

-

Antimicrobial activity : Correlates with the 4-hydroxy-3-methoxybenzylidene group’s ability to disrupt bacterial membranes.

-

Anticancer potential : The thiazolidinone core inhibits kinases via H-bonding with ATP-binding domains .

Comparative Reactivity of Analogues

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2E,5E)-2-((3,4-dimethylphenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, this compound is investigated for its potential antimicrobial, antifungal, and anticancer activities. The presence of the thiazolidinone ring is known to contribute to these bioactivities.

Medicine

In medicine, research focuses on its potential therapeutic applications. Studies have shown that derivatives of thiazolidinones exhibit promising anti-inflammatory and analgesic properties, making them candidates for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Wirkmechanismus

The mechanism by which (2E,5E)-2-((3,4-dimethylphenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one exerts its effects is primarily through interaction with biological macromolecules. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

Table 1: Key Structural Features of Analogous Thiazolidinones

Key Observations :

- Hydrogen Bonding: The target compound’s 4-hydroxy-3-methoxybenzylidene group mirrors derivatives like , where methanol solvation enhances intermolecular H-bonding (O–H⋯O). This contrasts with simpler benzylidene substituents (e.g., 2-hydroxy in ), which rely on weaker C–H⋯S interactions.

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in , CF3 in ) may enhance bioactivity compared to the target’s electron-donating methoxy and hydroxyl groups.

Key Observations :

- Aqueous vs. Organic Synthesis : The target compound’s synthesis likely follows aqueous methods (as in ), which are eco-friendly but may yield moderate purity. Organic-phase reactions (e.g., ) offer higher yields but require stringent temperature control.

- Reagent Impact : Use of triethylamine () or ammonium acetate () as bases influences reaction kinetics and byproduct formation.

Physicochemical Properties

- Solubility : The hydroxyl and methoxy groups in the target compound enhance water solubility compared to purely hydrophobic analogs (e.g., 3,4-dimethoxy derivatives in ).

- Crystallinity : Crystallographic studies () reveal that hydrogen-bonding networks (e.g., O–H⋯O in ) stabilize crystal lattices, whereas steric bulk (e.g., 3,4-dimethylphenyl in the target) may disrupt packing efficiency.

Biologische Aktivität

The compound (2E,5E)-2-((3,4-dimethylphenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of heterocyclic compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its potential applications in medicinal chemistry.

Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-ones are characterized by their unique heterocyclic structure, which allows for various substitutions that can enhance their biological activity. The modifications at positions 2, 3, and 5 of the thiazolidin-4-one ring system can lead to compounds with specific pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities .

1. Anticancer Activity

Recent studies have demonstrated that thiazolidin-4-one derivatives exhibit significant anticancer properties. For example:

- A series of thiazolidin-4-one derivatives showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer), with IC50 values as low as 0.31 µM .

- Mechanistic studies indicated that these compounds induce apoptosis through both extrinsic and intrinsic pathways in cancer cells .

2. Anti-inflammatory Activity

Thiazolidin-4-one derivatives have also been evaluated for their anti-inflammatory properties:

- Compounds were tested using the carrageenan-induced paw edema model in mice, demonstrating significant inhibition of inflammation compared to standard anti-inflammatory drugs .

- The compounds exhibited dual action by inhibiting COX and LOX pathways, which are crucial in the inflammatory response .

3. Antimicrobial Activity

The antimicrobial efficacy of thiazolidin-4-one derivatives has been widely reported:

- In vitro studies revealed that these compounds possess strong antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming conventional antibiotics like ampicillin and ketoconazole .

- The structure-activity relationship (SAR) analysis indicated that specific substituents significantly enhance antimicrobial potency .

4. Antioxidant Activity

Antioxidant properties are critical for preventing oxidative stress-related diseases:

- Thiazolidin-4-one derivatives have shown promising results in scavenging free radicals and reducing lipid peroxidation, with some compounds exhibiting EC50 values lower than those of established antioxidants like vitamin C .

Case Studies and Research Findings

Q & A

Q. What are the established synthetic routes for preparing (2E,5E)-configured thiazolidin-4-one derivatives?

Methodological Answer: The synthesis typically involves a Knoevenagel condensation between a thiazolidin-4-one precursor and an aromatic aldehyde. For example:

Precursor preparation : React thiourea derivatives with ethyl bromoacetate to form the thiazolidinone core (e.g., 2-(aryl/alkylimino)thiazolidin-4-one) .

Condensation : Treat the thiazolidinone with aldehydes (e.g., 4-hydroxy-3-methoxybenzaldehyde) in refluxing ethanol using piperidine as a catalyst. The reaction time (10–12 hours) and stoichiometric control ensure the formation of the desired (2E,5E)-isomer .

Purification : Use TLC (petroleum ether:ethyl acetate, 60:40) and recrystallization (ethanol or DMF-acetic acid mixtures) to isolate the product .

Q. How is the stereochemistry (E/Z isomerism) of this compound confirmed experimentally?

Methodological Answer: The double-bond configurations (2E,5E) are determined via:

¹H NMR Analysis :

- Exocyclic C=C protons : Chemical shifts between δ 7.2–8.5 ppm with coupling constants (J = 12–16 Hz) indicate trans (E) geometry .

- Imino (C=N) protons : Absence of splitting confirms the E configuration due to restricted rotation .

X-ray Crystallography :

- Single-crystal diffraction (using SHELX software) reveals bond angles and torsion angles, confirming spatial arrangement . For example, deviations from planarity in the thiazolidinone ring (<0.25 Å) and dihedral angles between aromatic groups (~70–85°) validate the E-configuration .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies on similar thiazolidinones?

Methodological Answer: Contradictions often arise from:

Structural variations : Substituent position (e.g., 4-hydroxy vs. 4-methoxy) or stereochemistry (E vs. Z) drastically alter bioactivity. For example:

- Anti-cancer activity : Compounds with electron-withdrawing groups (e.g., -CN, -Cl) on benzothiazole rings show higher potency (IC₅₀: 20 µM) than adamantyl-substituted analogs .

- Enzyme inhibition : Thiazolidinones with 4-methylbenzylidene groups exhibit stronger acetylcholinesterase inhibition (pIC₅₀: 1.30 mM) compared to bulkier substituents .

Assay conditions : Standardize protocols (e.g., Ellman’s method for AChE inhibition) and cell lines (e.g., U87MG glioblastoma cells) to ensure comparability .

Q. SAR Table :

Q. What computational methods predict the binding affinity of this compound to biological targets?

Methodological Answer:

Molecular Docking :

- Use software like AutoDock Vina to model interactions with target proteins (e.g., SARS-CoV-2 main protease). Focus on hydrogen bonding (e.g., C=O···His41) and hydrophobic contacts with active sites .

DFT Calculations :

- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, thiazolidinones with lower energy gaps (~3.5 eV) show enhanced bioactivity due to charge-transfer interactions .

MD Simulations :

- Simulate ligand-protein stability over 100 ns to assess binding mode persistence. RMSD values <2 Å indicate stable complexes .

Q. What challenges arise in crystallographic characterization of thiazolidin-4-one derivatives?

Methodological Answer:

Crystal Growth :

- Slow evaporation from ethanol or DMF-acetic acid mixtures is required to obtain diffraction-quality crystals. Twinned crystals are common due to flexible substituents .

Refinement Challenges :

- Use SHELXL for refining disordered atoms (e.g., methoxy or hydroxy groups). Constraints (e.g., DFIX, FLAT) stabilize refinement of planar thiazolidinone rings .

Packing Analysis :

- Identify intermolecular interactions (e.g., C–H···O) that stabilize crystal lattices. For example, bifurcated hydrogen bonds form supramolecular chains along the a-axis .

Q. How do researchers validate the stability of this compound under experimental conditions?

Methodological Answer:

Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C indicates thermal stability) .

pH Stability Studies :

- Monitor structural integrity in buffers (pH 4–9) via HPLC. Hydrolysis of the imino group occurs at pH <3, forming thiazolidine-2,4-dione derivatives .

Photostability : Expose to UV-Vis light (λ = 254–365 nm) and track degradation using LC-MS. Conjugated benzylidene groups enhance stability under light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.